molecular formula C8H5ClN2O3 B3194271 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione CAS No. 824983-79-1

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B3194271
CAS No.: 824983-79-1
M. Wt: 212.59 g/mol
InChI Key: WOBAHOOLQNKVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a chlorine atom at the 5-position, a hydroxyl group at the 3-position, and two keto groups at the 2 and 4 positions. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of 2-amino-5-chlorobenzoic acid with urea under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-amino-5-chlorobenzoic acid and urea.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures (around 150-200°C).

    Procedure: The mixture is heated until the cyclization is complete, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinazoline-3,4-dione derivative.

    Reduction: The keto groups at the 2 and 4 positions can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinazoline-3,4-dione derivatives.

    Reduction: Alcohol derivatives of the quinazoline core.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the chlorine and hydroxyl substituents.

    5-Chloroquinazoline-2,4(1H,3H)-dione: Lacks the hydroxyl group at the 3-position.

    3-Hydroxyquinazoline-2,4(1H,3H)-dione: Lacks the chlorine atom at the 5-position.

Uniqueness

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the chlorine atom and the hydroxyl group, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

5-chloro-3-hydroxy-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,14H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBAHOOLQNKVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N(C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658686
Record name 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824983-79-1
Record name 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.